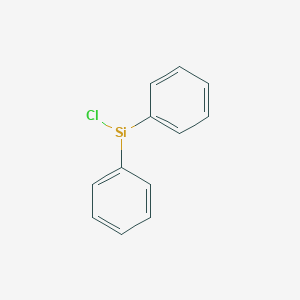

Diphenylchlorosilane

Description

The exact mass of the compound Chlorodiphenylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C12H10ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCITZMJNBYYMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883703 | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-83-0 | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(diphenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylchlorosilane ((C₆H₅)₂SiHCl), a prominent member of the organosilane family, is a versatile chemical intermediate with significant applications in organic synthesis and materials science. Its utility stems from the reactive silicon-chlorine bond, which allows for the introduction of the diphenylsilyl group into a wide array of molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of its reactivity and handling.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a moisture-sensitive compound and requires handling under anhydrous conditions to prevent hydrolysis.[2] The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁ClSi | [2] |

| Molecular Weight | 218.75 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 274.1 °C at 760 mmHg | [3] |

| 143 °C at 10 mmHg | [4] | |

| Density | 1.118 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.578 | [3][4] |

| Flash Point | 86.1 °C | [3] |

| Solubility | Soluble in benzene, chloroform, carbon tetrachloride, and ether. Reacts with water. | [3][4] |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point under Reduced Pressure

Given the high atmospheric boiling point of this compound, determination under reduced pressure is recommended to prevent potential decomposition.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is thoroughly dried. Use a Kugelrohr apparatus for small sample sizes.

-

Sample Preparation: Place a small volume of this compound (approximately 1-2 mL) and a magnetic stir bar into the distillation flask.

-

Procedure:

-

Connect the apparatus to a vacuum pump and a manometer.

-

Begin stirring and gradually reduce the pressure to the desired level (e.g., 10 mmHg).

-

Slowly heat the distillation flask using a heating mantle.

-

Record the temperature at which a steady stream of condensate is observed on the condenser. This temperature is the boiling point at the recorded pressure.

-

Correct the observed boiling point to atmospheric pressure using a nomograph if required.

-

Density Measurement using a Pycnometer

The density of this compound can be accurately determined using a pycnometer, a flask with a precisely known volume.

Methodology:

-

Apparatus Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

-

Procedure:

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. The operation should be performed in a fume hood due to the compound's pungent odor.

-

Insert the stopper and allow any excess liquid to emerge from the capillary.

-

Wipe the outside of the pycnometer dry and weigh it again.

-

Measure the temperature of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement with an Abbe Refractometer

The refractive index, a measure of how light bends as it passes through the liquid, is a useful property for identification and purity assessment.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement:

-

Close the prism and ensure the liquid spreads evenly.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement is taken.

-

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the Si-Cl bond. It is a versatile reagent for introducing the diphenylsilyl moiety.

Hydrolysis

This compound reacts violently with water to form diphenylsilanediol and hydrochloric acid.[2] This reaction is highly exothermic and underscores the need for anhydrous handling conditions.

Caption: Hydrolysis of this compound.

Experimental Protocol for Quantifying Hydrolysis:

The rate of hydrolysis can be monitored by titrating the hydrochloric acid produced.

-

Reaction Setup: In a flask, dissolve a known amount of this compound in a dry, inert solvent (e.g., diethyl ether).

-

Procedure:

-

Add a known excess of water to initiate hydrolysis while stirring vigorously.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer containing the HCl.

-

Titrate the aqueous layer with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the amount of HCl produced.

-

Alcoholysis

In a reaction analogous to hydrolysis, this compound reacts with alcohols to form alkoxysilanes. For example, with ethanol, it yields diphenylethoxysilane and hydrochloric acid.

Experimental Protocol for Reaction with Ethanol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of this compound in anhydrous diethyl ether.

-

Procedure:

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric amount of absolute ethanol dropwise from the dropping funnel with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction can be monitored by gas chromatography to follow the disappearance of the starting material and the appearance of the product.

-

The resulting diphenylethoxysilane can be isolated by fractional distillation under reduced pressure after removing the solvent.

-

Reaction with Grignard Reagents

This compound readily reacts with Grignard reagents (RMgX) to form new silicon-carbon bonds. This is a fundamental reaction for the synthesis of more complex organosilanes. For instance, the reaction with phenylmagnesium bromide yields triphenylsilane.

Caption: Reaction with Phenylmagnesium Bromide.

Experimental Protocol for Synthesis of Triphenylsilane:

-

Grignard Reagent Preparation: Prepare phenylmagnesium bromide in a separate flame-dried flask by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

Reaction:

-

In another flame-dried, three-necked flask, dissolve this compound in anhydrous diethyl ether.

-

Cool the this compound solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the stirred solution via a dropping funnel.

-

After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude triphenylsilane can be purified by recrystallization or distillation under high vacuum.

-

Safe Handling and Storage

Due to its reactivity and corrosive byproducts, strict safety protocols must be followed when handling this compound.

Caption: Safe Handling Workflow for this compound.

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and moisture.[2]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All operations should be conducted in a well-functioning fume hood.

Conclusion

This compound is a valuable reagent in synthetic chemistry, offering a gateway to a wide range of organosilicon compounds. A thorough understanding of its physical properties and chemical reactivity, coupled with stringent adherence to safe handling protocols, is paramount for its effective and safe utilization in research and development. The experimental methodologies provided in this guide offer a practical framework for the characterization and application of this important chemical.

References

Diphenylchlorosilane (CAS 1631-83-0): A Comprehensive Technical Guide for Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of Diphenylchlorosilane (CAS 1631-83-0). The following sections detail its chemical and physical properties, comprehensive safety data, and relevant experimental methodologies, offering a critical resource for laboratory and drug development professionals.

Core Chemical and Physical Properties

This compound is an organosilicon compound recognized for its utility as a protecting group for alcohols and amines, a reagent in cross-coupling reactions, and a precursor in the synthesis of various silicon-containing compounds. It is also a key intermediate in the production of silicone polymers, where it contributes to enhanced thermal stability and mechanical strength.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1631-83-0 | [2] |

| Molecular Formula | C₁₂H₁₁ClSi | [2] |

| Molecular Weight | 218.75 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 143 °C @ 10 mmHg | [1][3] |

| Density | 1.118 g/mL at 25 °C | [3][4] |

| Flash Point | 105 °C (221 °F) | [4] |

| Refractive Index | n20/D 1.578 | [3][4] |

| Solubility | Soluble in benzene, chloroform, carbon tetrachloride, and ether. Reacts with water. | [3][5] |

GHS Hazard Classification and Safety Precautions

This compound is classified as a hazardous substance requiring stringent safety measures during handling and storage. The Globally Harmonized System (GHS) classification highlights its corrosive nature.

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. |

| Corrosive to Metals | - | H290: May be corrosive to metals. |

| - | - | EUH014: Reacts violently with water.[4] |

The following diagram illustrates the necessary GHS pictograms and signal word for this compound.

Precautionary Statements

Safe handling of this compound necessitates adherence to the following precautionary statements:

-

Prevention:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

-

Storage:

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.

-

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in standard safety data sheets. However, the hazard classifications are typically determined through standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Example Methodology: In Vitro Skin Corrosion and Irritation Testing

The "causes severe skin burns" classification is generally determined using in vitro tests that model the human epidermis. A common method is the Reconstructed Human Epidermis (RhE) test, following OECD Guideline 431 (for corrosion) or 439 (for irritation).

Experimental Workflow for In Vitro Skin Irritation Test (OECD TG 439):

-

Preparation of Epidermal Tissue: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multi-layered, differentiated epidermis.

-

Application of Test Substance: A small volume of this compound is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated in fresh medium for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

The following diagram illustrates the logical workflow of this experimental protocol.

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Diphenylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylchlorosilane [(C₆H₅)₂SiHCl] is a pivotal organosilicon compound with significant applications in organic synthesis, particularly as a protecting group for alcohols and in the formation of silicon-carbon bonds. Its synthesis and thorough characterization are fundamental for its effective utilization in research and development, including in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis of this compound, primarily via the Grignard reaction, and details its structural elucidation through various spectroscopic techniques. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to facilitate a deeper understanding and practical application of this chemistry.

Synthesis of this compound

The most prevalent and versatile method for the laboratory-scale synthesis of this compound involves the Grignard reaction. This method offers a robust route to forming the silicon-phenyl bonds.

Grignard Reaction Synthesis

The Grignard pathway for synthesizing this compound typically involves the reaction of a phenylmagnesium halide with a suitable chlorosilane precursor, such as dichlorodiphenylsilane or trichlorosilane. The choice of starting material influences the reaction stoichiometry and conditions.

Overall Reaction:

C₆H₅MgX + (C₆H₅)SiCl₂H → (C₆H₅)₂SiHCl + MgXCl (where X is Cl or Br)

or

2 C₆H₅MgX + SiHCl₃ → (C₆H₅)₂SiHCl + 2 MgXCl

A common approach involves the reaction of phenylmagnesium bromide with dichlorodiphenylsilane.

Experimental Protocol: Grignard Reaction

This protocol details the synthesis of this compound from phenylmagnesium bromide and dichlorodiphenylsilane.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dichlorodiphenylsilane

-

Iodine crystal (as an initiator)

-

Anhydrous hexane or toluene

-

Saturated aqueous ammonium chloride solution

Procedure:

Part A: Formation of Phenylmagnesium Bromide (Grignard Reagent)

-

All glassware must be rigorously flame-dried or oven-dried to ensure the exclusion of moisture.

-

In a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer under a nitrogen atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction is typically initiated by gentle warming, which is indicated by a color change and the onset of gentle refluxing.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the phenylmagnesium bromide.

Part B: Reaction with Dichlorodiphenylsilane

-

Cool the prepared Grignard reagent solution to 0-5 °C in an ice bath.

-

Add a solution of dichlorodiphenylsilane in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. The reaction is exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The structural identity and purity of the synthesized this compound are confirmed through the determination of its physical properties and analysis of its spectroscopic data.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClSi |

| Molecular Weight | 218.75 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 143 °C at 10 mmHg[2][3] |

| Density | 1.118 g/mL at 25 °C[2][3] |

| Refractive Index (n20/D) | 1.578[3] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural information for this compound.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons and the silicon-hydride proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.60 | Multiplet | 10H | Aromatic (C₆H₅) |

| ~5.50 | Singlet | 1H | Si-H |

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~128-135 | Aromatic Carbons (C₆H₅) |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the Si-H, C-H, and Si-Cl functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H stretch |

| ~2150 | Si-H stretch |

| ~1430 | Si-Phenyl bond |

| ~1120 | Si-Phenyl bond |

| ~820 | Si-Cl stretch |

2.2.4. Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z Value | Assignment |

| 218 | Molecular ion [(C₆H₅)₂SiHCl]⁺ |

| 183 | [(C₆H₅)₂SiH]⁺ (Loss of Cl) |

| 141 | [(C₆H₅)SiCl]⁺ |

| 105 | [(C₆H₅)Si]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Structural Characterization Workflow

References

An In-depth Technical Guide to Diphenylchlorosilane: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Diphenylchlorosilane is a versatile organosilicon compound widely utilized in organic synthesis. Its utility stems from the reactive silicon-chlorine bond, which allows for the introduction of the diphenylsilyl group onto various substrates. This guide provides a concise overview of its fundamental properties and a common application in synthetic chemistry.

Core Properties of this compound

A clear understanding of the fundamental molecular properties of a reagent is crucial for its appropriate application in experimental design. The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClSi[1][2][3] |

| Molecular Weight | 218.76 g/mol [1] |

| IUPAC Name | Chloro(diphenyl)silane |

| CAS Number | 1631-83-0[1][2][3] |

Application in Alcohol Protection: A Synthetic Workflow

A primary application of chlorosilanes in organic synthesis is the protection of hydroxyl groups.[4][5] This strategy is employed to prevent the acidic proton of an alcohol from interfering with subsequent reactions, such as those involving Grignard reagents or other strong bases.[4] The diphenylsilyl ether formed is generally stable under various reaction conditions and can be selectively removed later in the synthetic sequence.

The following diagram illustrates the general workflow for the protection of a generic alcohol (R-OH) using this compound, followed by a deprotection step to regenerate the alcohol.

Experimental Considerations

Protection of Alcohols: The reaction is typically carried out by treating the alcohol with this compound in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[4] The base serves to neutralize the hydrochloric acid byproduct. The reaction is performed under anhydrous conditions to prevent hydrolysis of the chlorosilane.

Deprotection: The diphenylsilyl ether can be cleaved to regenerate the alcohol. This is commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or by treatment with acid.[5] The choice of deprotection reagent depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

References

An In-depth Technical Guide to the Reactivity of the Si-Cl Bond in Diphenylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylchlorosilane ((C₆H₅)₂SiHCl) is a pivotal organosilicon compound, distinguished by the reactivity of its silicon-chlorine (Si-Cl) bond. This bond's susceptibility to nucleophilic attack forms the cornerstone of its utility in a myriad of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of the Si-Cl bond in this compound, detailing its primary reactions, the factors influencing its reactivity, and specific experimental protocols. The information is curated to support researchers, scientists, and professionals in drug development in leveraging the unique chemical properties of this versatile reagent.

Introduction

The chemistry of organosilicon compounds has significantly impacted various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. At the heart of this versatility lies the reactivity of silicon-heteroatom bonds, with the silicon-chlorine (Si-Cl) bond being of paramount importance. This compound, with its two phenyl groups and a reactive chlorine atom attached to a silicon center, serves as a critical building block and reagent. The polarity of the Si-Cl bond, with a partial positive charge on the silicon atom and a partial negative charge on the more electronegative chlorine atom, renders the silicon center highly electrophilic and thus prone to attack by nucleophiles. This inherent reactivity is the focal point of this guide.

General Reactivity of the Si-Cl Bond

The reactivity of the Si-Cl bond in this compound is primarily dictated by its susceptibility to nucleophilic substitution. The general mechanism involves the attack of a nucleophile on the electron-deficient silicon atom, leading to the displacement of the chloride ion, a good leaving group.

This fundamental reactivity underpins a wide range of transformations, including hydrolysis, alcoholysis, amination, and reactions with organometallic reagents. The presence of two phenyl groups on the silicon atom in this compound sterically hinders the approach of nucleophiles to some extent, thereby modulating its reactivity compared to less substituted chlorosilanes.

Key Reactions of this compound

The electrophilic nature of the silicon atom in this compound facilitates a variety of important chemical reactions.

Hydrolysis: Formation of Silanols

One of the most fundamental reactions of this compound is its hydrolysis to form diphenylsilanol ((C₆H₅)₂SiH(OH)). This reaction is typically rapid and proceeds readily upon exposure to water. The resulting silanol is a valuable intermediate, which can undergo further condensation to form siloxanes. The hydrolysis of diphenyldichlorosilane, a related compound, is a known method to produce diphenylsilanediol.[1]

The reaction proceeds via a nucleophilic attack of a water molecule on the silicon atom. The presence of base can accelerate the condensation of the resulting silanol groups.[1] The mechanism of hydrolysis for chlorosilanes can be influenced by the presence of water clusters and can proceed through pathways with either retention or inversion of configuration at the silicon center.[2]

Experimental Protocol: Hydrolysis of this compound to Diphenylsilanol

-

Materials: this compound, diethyl ether, water, sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of this compound (1 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

Water (1.2 equivalents) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield diphenylsilanol.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Reactions with Organometallic Reagents

This compound readily reacts with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new silicon-carbon bonds. This reaction is a cornerstone of organosilicon chemistry, allowing for the introduction of a wide range of organic substituents onto the silicon atom. The reaction with a Grignard reagent, for instance, proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the silicon center.[3][4]

The rate of this reaction is influenced by both the inductive and steric effects of the substituents on the silicon atom.[3][4] The use of solvents like tetrahydrofuran (THF) can significantly accelerate the reaction compared to diethyl ether.[3][4]

Experimental Protocol: Reaction of this compound with Phenylmagnesium Bromide

-

Materials: this compound, magnesium turnings, bromobenzene, anhydrous diethyl ether, anhydrous toluene.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings (1.1 equivalents) are placed.

-

A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

-

A solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred Grignard solution.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting triphenylsilane is purified by distillation or recrystallization.

-

Reduction of the Si-Cl Bond

The Si-Cl bond in this compound can be reduced to a Si-H bond using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or diphenylsilane itself in the presence of a catalyst. This reaction is a common method for the synthesis of hydrosilanes. The reduction of ketones and aldehydes to the corresponding hydrocarbons can be achieved using diphenylsilane.[5]

Formation of Silyl Ethers: Protection of Alcohols

This compound is widely used as a protecting group for alcohols.[6] The reaction of this compound with an alcohol, typically in the presence of a base like pyridine or triethylamine, yields a silyl ether. Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved when desired, making them excellent protecting groups in multi-step organic synthesis.[7][8] The diphenylmethylsilyl group is one such protecting group used for reactive hydrogens in various functional groups.[9]

Experimental Protocol: Protection of Benzyl Alcohol with this compound

-

Materials: Benzyl alcohol, this compound, anhydrous pyridine, anhydrous dichloromethane.

-

Procedure:

-

To a solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask, anhydrous pyridine (1.2 equivalents) is added.

-

The solution is cooled to 0 °C in an ice bath.

-

This compound (1.1 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The resulting silyl ether is purified by column chromatography.

-

Factors Influencing the Reactivity of the Si-Cl Bond

Several factors govern the reactivity of the Si-Cl bond in this compound:

-

Electronic Effects: The electronegativity difference between silicon and chlorine creates a polar bond, making the silicon atom electrophilic. Electron-withdrawing groups attached to the silicon would further increase its electrophilicity and reactivity towards nucleophiles, while electron-donating groups would decrease it.

-

Steric Effects: The two bulky phenyl groups in this compound create significant steric hindrance around the silicon center. This steric bulk can slow down the rate of nucleophilic attack compared to less substituted chlorosilanes like trimethylchlorosilane.[3]

-

Solvent Effects: The choice of solvent can have a profound impact on the reaction rates. Polar aprotic solvents like THF can stabilize the transition state of nucleophilic substitution, thereby accelerating the reaction.[3][4]

-

Nature of the Nucleophile: The strength and steric bulk of the nucleophile play a crucial role. Stronger, less hindered nucleophiles will react more readily with the Si-Cl bond.

-

Catalysis: The reactivity of the Si-Cl bond can be enhanced by the use of catalysts. Lewis acids can coordinate to the chlorine atom, making it a better leaving group and increasing the electrophilicity of the silicon atom. Certain transition metal complexes can also catalytically activate the Si-Cl bond.[10]

Quantitative Data on Reactivity

While specific kinetic data for every reaction of this compound is extensive and beyond the scope of this guide, the following table summarizes key reactivity trends and provides illustrative data where available.

| Reaction Type | Reagent/Conditions | Product | Typical Yield | Key Observations |

| Hydrolysis | Water | Diphenylsilanol | High | Rapid reaction; product can self-condense.[1] |

| Grignard Reaction | Phenylmagnesium bromide in THF | Triphenylsilane | Good to Excellent | Reaction is much faster in THF than in diethyl ether.[3][4] |

| Reduction | Lithium aluminum hydride | Diphenylsilane | High | Standard method for Si-Cl to Si-H conversion. |

| Alcoholysis | Ethanol, Pyridine | Ethoxydiphenylsilane | Good to High | Forms silyl ethers for alcohol protection.[7] |

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the core reaction pathways of this compound.

Caption: General mechanism of nucleophilic substitution at the Si-Cl bond.

Caption: Major reaction pathways of this compound.

Caption: Workflow for the synthesis of a silyl ether from an alcohol.

Conclusion

The reactivity of the Si-Cl bond in this compound is a cornerstone of its utility in modern chemistry. Its susceptibility to nucleophilic substitution allows for the facile formation of Si-O, Si-C, and Si-H bonds, making it an invaluable reagent for synthesis and functional group protection. Understanding the factors that influence this reactivity—namely electronic and steric effects, solvent choice, and the nature of the nucleophile—is critical for its effective application. The experimental protocols and reaction pathways detailed in this guide provide a practical framework for researchers to harness the synthetic potential of this compound in their work, from fundamental research to the development of novel therapeutics.

References

- 1. Diphenylsilanediol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. CAS 144-79-6: Chloro(methyl)diphenylsilane | CymitQuimica [cymitquimica.com]

- 10. Si-Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Diphenylchlorosilane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylchlorosilane ((C₆H₅)₂SiHCl) is a key intermediate in organic synthesis, prized for its utility in forming silicon-carbon bonds and as a protecting group. Its successful application is critically dependent on its solubility and stability within a chosen solvent system. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to a lack of extensive quantitative data in public literature, this document emphasizes a qualitative understanding based on physicochemical principles and furnishes a detailed experimental protocol for the precise quantitative determination of its solubility. Furthermore, this guide presents logical workflows for solvent selection, considering the compound's inherent reactivity.

Physicochemical Properties and Predicted Solubility Profile

This compound is a colorless to pale yellow liquid with a pungent odor. Its molecular structure, featuring two phenyl rings and a reactive silicon-chlorine bond, dictates its solubility. The presence of the large, nonpolar phenyl groups suggests good solubility in nonpolar and moderately polar aprotic solvents. Conversely, the highly polar and reactive Si-Cl bond leads to incompatibility with protic solvents.

Qualitative Solubility Assessment:

Based on the principle of "like dissolves like" and the known reactivity of chlorosilanes, the following qualitative solubility profile can be predicted:

-

High Solubility Expected: In nonpolar aromatic and aliphatic hydrocarbons (e.g., toluene, hexanes), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). These solvents can effectively solvate the phenyl groups without reacting with the Si-Cl bond.

-

Moderate to Low Solubility Expected: In highly polar aprotic solvents (e.g., acetone, ethyl acetate). While these solvents are aprotic, they can be hygroscopic and any residual water will react with the this compound.

-

Reactive/Insoluble: In protic solvents such as water, alcohols (e.g., methanol, ethanol), and amines. This compound reacts violently with water and readily with other protic solvents, leading to the formation of silanols and hydrochloric acid. This is not a dissolution process but a chemical reaction.[1][2]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound across a range of common organic solvents is not widely available in peer-reviewed literature. The inherent reactivity of the compound makes stable, equilibrium solubility measurements challenging. Therefore, for applications requiring precise concentrations, experimental determination is essential. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound (Template)

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Notes |

| Hydrocarbons | Toluene | ||||

| Hexanes | |||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Chlorinated | Dichloromethane (DCM) | ||||

| Chloroform | |||||

| Polar Aprotic | Acetone | Caution: Anhydrous conditions critical | |||

| Acetonitrile | Caution: Anhydrous conditions critical |

Experimental Protocol for Determining Solubility

The following protocol outlines a robust method for the quantitative determination of this compound solubility in anhydrous organic solvents. Due to the moisture sensitivity of the compound, all steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dried glassware.[1]

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Inert atmosphere glovebox or Schlenk line

-

Dried glassware (vials with septa, syringes, volumetric flasks, filters)

-

Analytical balance

-

Temperature-controlled shaker or stirrer

-

Gas-tight syringes and needles

-

Inert gas supply (Nitrogen or Argon)

-

Quantitative analytical instrumentation (e.g., GC-FID, HPLC with a suitable detector, or NMR with an internal standard)

Procedure:

-

Preparation:

-

Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

-

Ensure all solvents are certified anhydrous or have been appropriately dried and stored over molecular sieves.

-

Perform all manipulations of this compound and anhydrous solvents under an inert atmosphere.

-

-

Sample Preparation (Isothermal Equilibrium Method):

-

Into a series of pre-weighed, dry vials, add an excess of this compound.

-

Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial.

-

Seal the vials with septa and secure with crimp caps.

-

Place the vials in a temperature-controlled shaker or on a stirrer plate set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours), ensuring constant agitation to achieve saturation.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe fitted with a filter (e.g., PTFE) to avoid transferring any solid particles.

-

Transfer the filtered aliquot to a pre-weighed volumetric flask and dilute with the same anhydrous solvent to a known final volume.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID against a series of known standards).

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualization of Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Theoretical Insights into the Reaction Mechanisms of Diphenylchlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylchlorosilane ((C₆H₅)₂SiHCl) is a pivotal intermediate in the synthesis of a wide array of organosilicon compounds, which are integral to various fields, including materials science and pharmaceuticals. A profound understanding of its reaction mechanisms is paramount for optimizing synthetic routes and designing novel silicon-based molecules. This technical guide provides an in-depth analysis of the theoretical studies concerning the reaction mechanisms of this compound, with a primary focus on solvolysis reactions such as hydrolysis and alcoholysis. Due to the limited number of theoretical studies specifically targeting this compound, this guide synthesizes and extrapolates findings from computational investigations on analogous chlorosilanes to elucidate the probable reaction pathways. This guide adheres to a stringent set of requirements, including the tabular presentation of quantitative data, detailed experimental and computational protocols, and mandatory Graphviz visualizations of reaction pathways and workflows.

Introduction

Organosilicon compounds have garnered significant attention in drug development and materials science due to their unique physicochemical properties. This compound serves as a versatile precursor for the introduction of the diphenylsilyl moiety. The reactivity of the silicon-chlorine (Si-Cl) bond is central to its synthetic utility, readily undergoing nucleophilic substitution with a variety of nucleophiles. The mechanism of this substitution, particularly in solvolysis reactions, is of fundamental interest. Theoretical and computational chemistry provide powerful tools to dissect these reaction mechanisms at a molecular level, offering insights into transition states, intermediates, and reaction energetics that are often inaccessible through experimental means alone. This guide will explore the nuances of these mechanisms, drawing upon the broader literature of theoretical studies on chlorosilane reactions.

Proposed Reaction Mechanisms of this compound Solvolysis

The solvolysis of chlorosilanes, including this compound, with nucleophiles such as water (hydrolysis) or alcohols (alcoholysis) is generally understood to proceed via nucleophilic substitution at the silicon center. Theoretical studies on simpler chlorosilanes suggest that the mechanism can vary, primarily between a dissociative (Sₙ1-like) and an associative (Sₙ2-like) pathway. The specific pathway is influenced by factors such as the substituents on the silicon atom, the nature of the nucleophile, and the solvent.

Associative (Sₙ2-like) Mechanism

In an associative mechanism, the nucleophile attacks the silicon center, forming a pentacoordinate intermediate or transition state. This pathway is often favored for less sterically hindered silanes and with strong nucleophiles. For this compound, the bulky phenyl groups might be expected to disfavor this pathway to some extent. However, the participation of solvent molecules can facilitate this mechanism.

Computational studies on the hydrolysis of smaller chlorosilanes, such as H₃SiCl, have shown that the involvement of additional water molecules can significantly lower the activation barrier for an Sₙ2-type reaction.[1] These water molecules can act as a bridge to transfer a proton from the attacking water molecule to the leaving chloride ion, stabilizing the transition state.[1] It is plausible that a similar mechanism is operative for this compound, especially in aqueous or alcoholic solutions where a sufficient number of solvent molecules are available to form a hydrogen-bonded network.

Dissociative (Sₙ1-like) Mechanism

A dissociative mechanism involves the initial cleavage of the Si-Cl bond to form a transient silylium cation ((C₆H₅)₂SiH⁺), which is then rapidly attacked by the nucleophile. This pathway is more likely with substituents that can stabilize the positive charge on the silicon atom and in polar, ionizing solvents. The phenyl groups in this compound, with their electron-donating character through resonance, could potentially stabilize a silylium intermediate.

Kinetic studies on the hydrolysis and alcoholysis of para-substituted phenylalkoxysilanes have shown results consistent with an Sₙ1 mechanism, involving a positive intermediate.[2] While this is for alkoxysilanes, the principles of substituent effects on reaction mechanisms are transferable.

Quantitative Data from Theoretical Studies

While specific theoretical data for this compound is scarce, we can compile representative quantitative data from computational studies on related chlorosilanes to provide a comparative overview. Density Functional Theory (DFT) is a commonly employed method for these calculations.

| Compound | Reaction | Method | Activation Energy (kcal/mol) | Reference |

| H₃SiCl | Hydrolysis (with 1 H₂O) | ab initio | 22-24 | [1] |

| H₃SiCl | Hydrolysis (with 2 H₂O) | ab initio | ~16 | [1] |

| H₃SiCl | Hydrolysis (with more H₂O) | ab initio | ~15 | [1] |

| SiHCl₃ | Hydrolysis | ab initio | 20-30 | [1] |

| Si(OCH₃)₄ | Acidic Hydrolysis | B3LYP/6-311++G(d,p) | 12.7 | [3] |

| Si(OCH₃)₄ | Basic Hydrolysis | B3LYP/6-311++G(d,p) | 8.84 | [3] |

| Si(OCH₃)₄ | Neutral Hydrolysis | B3LYP/6-311++G(d,p) | 28.4 | [3] |

Table 1: Calculated Activation Energies for the Hydrolysis of Various Silanes.

Methodologies

Computational Protocols

Theoretical studies on the reaction mechanisms of silanes typically employ quantum chemical calculations to map the potential energy surface of the reaction. A common workflow is as follows:

-

Geometry Optimization: The three-dimensional structures of the reactants, products, transition states, and any intermediates are optimized to find the lowest energy conformation for each.

-

Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the optimized structures. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies.

-

Reaction Pathway Following: Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products.

A widely used computational approach involves Density Functional Theory (DFT) with a hybrid functional such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d) or a more flexible basis set.

Experimental Protocols (Cited for Context)

While this guide focuses on theoretical studies, understanding the experimental context is crucial. A typical experimental protocol to study the kinetics of this compound hydrolysis would involve:

-

Reaction Setup: A solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent and water) is prepared in a thermostated reaction vessel.

-

Initiation: The reaction is initiated by the addition of the nucleophile (e.g., water).

-

Monitoring: The progress of the reaction is monitored over time by periodically taking aliquots and analyzing them using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the reactant and/or product.

-

Data Analysis: The rate constants are determined by fitting the concentration-time data to an appropriate rate law.

Visualizations

The following diagrams, generated using the DOT language, visualize the proposed reaction mechanisms and a typical computational workflow.

Caption: Proposed associative (Sₙ2-like) hydrolysis mechanism.

References

Spectroscopic Profile of Diphenylchlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenylchlorosilane ((C₆H₅)₂SiHCl), a key intermediate in organosilicon chemistry. Due to the reactive nature of the Si-Cl bond, careful handling and specific experimental conditions are required for accurate spectroscopic characterization. While a complete, publicly available, and experimentally verified dataset for this compound remains elusive in aggregated databases, this guide synthesizes information from analogous compounds and general spectroscopic principles to provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing insight into the proton, carbon, and silicon environments.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |

| ¹H | ~7.3 - 7.8 | Multiplet | Aromatic protons on the two phenyl groups. |

| ~5.5 - 6.0 | Singlet | Si-H proton. The exact shift is sensitive to solvent and concentration. | |

| ¹³C | ~128 - 135 | Multiple signals | Aromatic carbons. The number of distinct signals will depend on the rotational dynamics of the phenyl groups. |

| ²⁹Si | ~ -5 to +15 | Singlet (proton-decoupled) | The chemical shift is influenced by the electronegativity of the attached chlorine atom. |

Note: These are predicted values based on data from similar compounds such as diphenylsilane and dichlorodiphenylsilane. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound, particularly the Si-H and Si-Cl bonds, as well as the phenyl groups.

Table 2: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3070 - 3050 | C-H stretch (aromatic) | Medium |

| ~2150 - 2250 | Si-H stretch | Strong |

| ~1590 | C=C stretch (aromatic ring) | Medium |

| ~1430 | Si-Ph stretch | Strong |

| ~1120 | In-plane C-H bend (aromatic) | Strong |

| ~800 - 840 | Si-Cl stretch | Strong |

| ~730 - 690 | Out-of-plane C-H bend (aromatic) | Strong |

Reference Spectrum: The ATR FT-IR spectrum of the closely related compound, diphenylsilane, shows characteristic peaks for the Si-H and phenyl groups, which can be used as a reference for interpreting the spectrum of this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound.[2]

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 218/220 | [(C₆H₅)₂SiHCl]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Chlorine. |

| 183 | [(C₆H₅)₂SiH]⁺ | Loss of Cl radical. |

| 141 | [C₆H₅SiCl]⁺ | Loss of a phenyl radical. |

| 105 | [C₆H₅Si]⁺ | Loss of HCl and a phenyl radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Note: The fragmentation pattern of chlorosilanes can be complex. The predicted fragments are based on common fragmentation pathways for related organosilicon compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Due to its moisture sensitivity, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

NMR Spectroscopy

-

Sample Preparation:

-

In a glovebox or under a positive pressure of inert gas, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to a clean, dry NMR tube. For air-sensitive samples, a J. Young NMR tube is recommended to ensure an airtight seal.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a standard NMR spectrometer.

-

For ¹³C and ²⁹Si NMR, proton decoupling should be used to simplify the spectra and improve signal-to-noise.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR) FT-IR, a small drop of the neat liquid can be placed directly on the ATR crystal in a dry environment.

-

Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCl₄) can be prepared in a glovebox and analyzed in a sealed liquid IR cell.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, dry organic solvent (e.g., dichloromethane, diethyl ether).

-

The concentration should be in the low µg/mL range.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for volatile compounds or by direct infusion for less volatile samples.

-

Use electron ionization (EI) at 70 eV to generate the mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

References

Diphenylchlorosilane: A Comprehensive Technical Guide for Organosilicon Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylchlorosilane ((C₆H₅)₂SiHCl) is a pivotal precursor in organosilicon chemistry, valued for its versatile reactivity and the introduction of the diphenylsilyl moiety into a diverse range of organic molecules. Its utility spans from the synthesis of complex silanes and siloxanes to its application as a robust protecting group in multi-step organic synthesis. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in their laboratory endeavors.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁ClSi | [2] |

| Molecular Weight | 218.75 g/mol | [2] |

| Boiling Point | 274.1 °C at 760 mmHg | [1] |

| Flash Point | 86.1 °C | [1] |

| Density | 1.118 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.578 | [1] |

| Solubility | Soluble in benzene, chloroform, carbon tetrachloride, and ether. Reacts with water. | [1] |

Synthesis of this compound

This compound is most commonly synthesized on an industrial scale through the direct reaction of benzene with trichlorosilane at elevated temperatures and pressures.[3] For laboratory-scale synthesis, a Grignard-based approach is often employed.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of related arylchlorosilanes.[4]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Trichlorosilane (HSiCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 equivalents).

-

Establish an inert atmosphere.

-

Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction begins, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

-

In a separate flask, prepare a solution of trichlorosilane (1.0 equivalent) in anhydrous toluene.

-

Cool the Grignard reagent to 0 °C and slowly add the trichlorosilane solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then filtered to remove magnesium salts, and the filtrate is fractionally distilled under reduced pressure to isolate this compound.

Key Reactions of this compound

This compound serves as a versatile precursor for a variety of organosilicon compounds through several key reactions, including hydrolysis, reduction, and reaction with organometallic reagents.

Hydrolysis to Diphenylsilanol

The hydrolysis of this compound yields diphenylsilanol, a valuable intermediate in the synthesis of silicones and other organosilicon compounds.

References

Methodological & Application

Application Notes and Protocols: Diphenylchlorosilane as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Alcohols, being ubiquitous functional groups, often require temporary protection to prevent their interference in reactions targeting other parts of a molecule. Silyl ethers are a cornerstone of alcohol protection strategies due to their ease of formation, tunable stability, and selective cleavage under mild conditions.

Diphenylchlorosilane offers a valuable tool for the protection of alcohols as diphenylsilyl (DPS) ethers. The steric bulk and electronic properties of the two phenyl groups on the silicon atom confer a high degree of stability to the resulting silyl ether, particularly under acidic conditions. This attribute allows for the selective deprotection of other, more labile protecting groups while the diphenylsilyl ether remains intact. These application notes provide a comprehensive overview, detailed experimental protocols, and stability data for the use of this compound as a protecting group for alcohols.

Data Presentation

Table 1: Typical Reaction Conditions for the Protection of Alcohols with this compound

| Alcohol Type | Reagents | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Primary | This compound (1.1 eq) | Imidazole (2.0 eq) | DMF | Room Temperature | 2 - 6 | >90 |

| Secondary | This compound (1.2 eq) | Imidazole (2.2 eq) | DMF | Room Temperature | 4 - 12 | 85 - 95 |

| Tertiary | This compound (1.5 eq) | DMAP (0.1 eq), Et₃N (3.0 eq) | CH₂Cl₂ | Room Temperature - 40 | 12 - 24 | 70 - 85 |

Table 2: Common Deprotection Conditions for Diphenylsilyl Ethers

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |

| Tetrabutylammonium fluoride (TBAF) (1.1 eq) | THF | Room Temperature | 0.5 - 2 | Most common and generally effective method. |

| Hydrofluoric acid - Pyridine (HF·Py) | THF/Pyridine | 0 - Room Temperature | 1 - 4 | Effective for more robust substrates. |

| Acetic Acid/H₂O/THF (3:1:1) | - | 50 | 12 - 24 | Slower, acidic conditions. |

Table 3: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

| Silyl Ether | Relative Rate of Cleavage |

| Trimethylsilyl (TMS) | ~1 |

| Triethylsilyl (TES) | ~64 |

| tert-Butyldimethylsilyl (TBDMS) | ~20,000 |

| Diphenylsilyl (DPS) | Similar to TBDPS |

| tert-Butyldiphenylsilyl (TBDPS) | ~100,000 |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound

Objective: To protect a primary alcohol as its diphenylsilyl ether.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Imidazole (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

To a stirred solution of the primary alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess imidazole and any acidic byproducts.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure diphenylsilyl ether.

Protocol 2: Deprotection of a Diphenylsilyl Ether using TBAF

Objective: To cleave a diphenylsilyl ether and regenerate the parent alcohol.

Materials:

-

Diphenylsilyl ether (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

Dissolve the diphenylsilyl ether (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Add the 1 M solution of TBAF in THF (1.1 eq) to the flask at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 30 minutes to 2 hours.

-

Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Mandatory Visualization

Caption: Workflow for alcohol protection and deprotection.

Caption: Relative stability of silyl ethers to acid.

Silylation of Primary Amines with Diphenylchlorosilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the silylation of primary amines using diphenylchlorosilane. This procedure is a common strategy in organic synthesis to protect primary amines, enhancing their solubility in organic solvents and allowing for selective reactions at other functional groups. The diphenylsilyl group can be readily removed under mild conditions, making it a valuable tool in multi-step synthetic routes, particularly in the development of pharmaceutical compounds. These notes include a detailed experimental protocol, a summary of reaction parameters, and a guide for the removal of the diphenylsilyl protecting group.

Introduction

The protection of primary amines is a critical step in the synthesis of complex molecules, preventing unwanted side reactions and enabling precise molecular modifications. Silylation, the introduction of a silyl group onto a heteroatom, is a widely employed technique for this purpose. This compound offers a robust method for the protection of primary amines due to the stability of the resulting N-Si bond under various reaction conditions. The steric bulk of the diphenylsilyl group can also impart regioselectivity in subsequent synthetic transformations. This protocol outlines the general procedure for the efficient silylation of primary amines with this compound.

Reaction Principle

The silylation of a primary amine with this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom of the primary amine attacks the electrophilic silicon atom of this compound, displacing the chloride ion. A tertiary amine base, such as triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) generated as a byproduct, driving the reaction to completion.

Experimental Protocols

General Protocol for the Silylation of a Primary Amine with this compound

This protocol is based on established procedures for the silylation of primary amines with structurally similar chlorosilanes.[1]

Materials:

-

Primary amine

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (MeCN)

-

Anhydrous diethyl ether or pentane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Septum

-

Nitrogen or Argon gas inlet

-

Rotary evaporator

-

Standard laboratory glassware for workup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile. Add triethylamine (1.5 equivalents) to the solution and stir.

-

Addition of Silylating Agent: Slowly add this compound (1.0 - 1.1 equivalents) to the stirring solution at room temperature. The addition is typically done dropwise via a syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Upon completion, a precipitate of triethylamine hydrochloride will have formed.

-

Filter the reaction mixture to remove the salt.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

To the residue, add a non-polar solvent such as pentane or diethyl ether to precipitate any remaining salts.

-

Filter the mixture again and concentrate the filtrate to yield the crude N-diphenylsilyl amine.

-

-

Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol for the Deprotection of N-Diphenylsilyl Amines

The diphenylsilyl group is typically removed under acidic conditions or by using a fluoride source.

Materials:

-

N-diphenylsilyl protected amine

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Standard laboratory glassware for workup

Procedure (using TBAF):

-

Dissolve the N-diphenylsilyl protected amine in THF.

-

Add a solution of TBAF (1.1 - 1.5 equivalents) at room temperature.

-

Stir the reaction mixture for 1-4 hours and monitor by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting primary amine by appropriate methods.

Data Presentation

The efficiency of the silylation reaction can be influenced by the nature of the primary amine. The following table summarizes typical reaction parameters.

| Primary Amine Substrate | This compound (equiv.) | Triethylamine (equiv.) | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | 1.0 | 1.5 | Acetonitrile | 2 | High |

| Benzylamine | 1.0 | 1.5 | Acetonitrile | 1.5 | High |

| n-Butylamine | 1.0 | 1.5 | Acetonitrile | 1 | High |

Note: "High" yield indicates that the reaction is generally efficient and expected to proceed with good conversion. Specific yields can vary based on the scale of the reaction and purification methods.

Mandatory Visualizations

Experimental Workflow for Silylation of Primary Amines

Caption: Experimental workflow for the silylation of a primary amine.

Logical Relationship of Protection and Deprotection

Caption: The cycle of amine protection and deprotection in synthesis.

References

Application of Diphenylchlorosilane in the Synthesis of Silicone Polymers: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylchlorosilane and its di-functional analogue, diphenyldichlorosilane, are pivotal precursors in the synthesis of phenyl-containing silicone polymers. The incorporation of phenyl groups onto the polysiloxane backbone imparts unique properties, including enhanced thermal stability, oxidative resistance, and a higher refractive index compared to their methyl-substituted counterparts. These characteristics make phenyl-containing silicones highly valuable in a range of specialized applications, from high-performance lubricants and heat-transfer fluids to advanced optical materials and biocompatible elastomers.